molecular formula C12H19N3O3S B2450304 3,5-Dimethyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonyl-1,2-oxazole CAS No. 2319851-16-4

3,5-Dimethyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonyl-1,2-oxazole

Cat. No. B2450304
M. Wt: 285.36
InChI Key: FWPRVKCZYSBYDS-UHFFFAOYSA-N
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Description

The compound “3,5-Dimethyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonyl-1,2-oxazole” is a complex organic molecule that contains several functional groups. These include an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), and a sulfonyl group, which is a sulfur atom doubly bonded to two oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxazole ring is a planar, aromatic ring, which contributes to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the sulfonyl group. Oxazoles can undergo a variety of reactions, including metal-free synthetic routes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring could contribute to its stability, while the sulfonyl group could influence its reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicinal chemistry, due to the biological activity of many oxazole derivatives .

properties

IUPAC Name

3,5-dimethyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-9-12(10(2)18-13-9)19(16,17)15-7-11(8-15)14-5-3-4-6-14/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPRVKCZYSBYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole

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